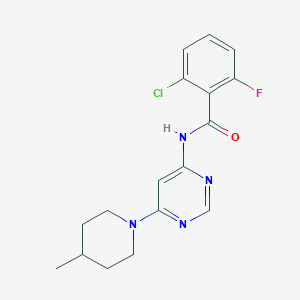

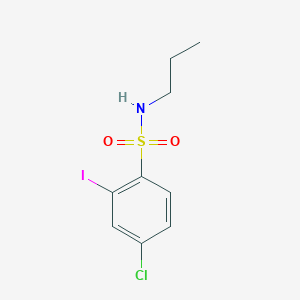

4-chloro-2-iodo-N-propylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

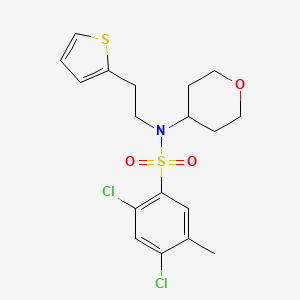

4-chloro-2-iodo-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H11ClINO2S . It is a derivative of benzenesulfonamide .

Molecular Structure Analysis

The molecular structure of 4-chloro-2-iodo-N-propylbenzenesulfonamide consists of a benzene ring substituted with a sulfonyl group (SO2NH2), a chlorine atom, an iodine atom, and a propyl group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique

Photolytic Stability and Transformation

4-Chloro-2-iodo-N-propylbenzenesulfonamide and related compounds have been studied for their stability and transformation under photolytic conditions. For instance, Miller and Crosby (1983) investigated the photooxidation of similar compounds like 4-chloroaniline, which forms chloronitrosobenzene and chloronitrobenzene upon irradiation, indicating a degree of photostability and transformation potential in these types of compounds (Miller & Crosby, 1983).

Structural Determinants in Halogenated Compounds

The structural significance of halogen bonding in derivatives of halogenated compounds like 4-chloro-2-iodo-N-propylbenzenesulfonamide has been explored. Pigge et al. (2006) highlighted the importance of X...O=C vs. X...X halogen bonding in determining the structure of such compounds (Pigge, Vangala, & Swenson, 2006).

Ring Halogenation Techniques

The synthesis involving ring halogenations of polyalkylbenzenes, a category to which 4-chloro-2-iodo-N-propylbenzenesulfonamide belongs, has been studied by Bovonsombat and Mcnelis (1993). They explored various catalysts and halogen sources, offering insights into the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Electrophilic Cyclization Reactions

Moroda and Togo (2008) investigated reactions like electrophilic cyclization involving compounds similar to 4-chloro-2-iodo-N-propylbenzenesulfonamide, highlighting the formation of various cyclic products under specific conditions (Moroda & Togo, 2008).

Sulfonamide Functionality in Organic Synthesis

The role of the sulfonamide group, a key feature in compounds like 4-chloro-2-iodo-N-propylbenzenesulfonamide, in facilitating ring-forming cascade reactions has been demonstrated. Sapegin et al. (2018) showed that sulfonamides react with electrophilic phenols to produce novel [1,4]oxazepine-based sulfonamides (Sapegin et al., 2018).

Metal Extraction and Complexation

Almela et al. (2004) explored the use of 4-chloro-N-8-quinolinylbenzenesulfonamide in the extraction of copper(II) from solutions, suggesting applications in metal extraction and purification processes (Almela et al., 2004).

Crystal Structure Analysis

The crystal structure of related sulfonamides has been analyzed to understand the molecular arrangement and bonding. Hong-jun (2008) researched the synthesis and crystal structure of a related compound, providing insights into the structural characteristics of these sulfonamides (Hong-jun, 2008).

Electrochemical Behavior

The electrochemical properties of related sulfonamides have been studied, which can be crucial in understanding the reactivity and potential applications of 4-chloro-2-iodo-N-propylbenzenesulfonamide in electrochemical processes. Huebra and Elizalde (2011) examined the electrochemical behavior of a similar compound, providing valuable information on its reduction processes and interaction with metals (Huebra & Elizalde, 2011).

Propriétés

IUPAC Name |

4-chloro-2-iodo-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClINO2S/c1-2-5-12-15(13,14)9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMFLXMLYZPBIPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-iodo-N-propylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((tert-Butoxycarbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B2381606.png)

![1-(4-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2381607.png)

![3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2381611.png)

![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)